Product packaging for Di-tert-butyl(3-methyl-2-butenyl)phosphine(Cat. No.:CAS No. 1980039-10-8)

Di-tert-butyl(3-methyl-2-butenyl)phosphine

Cat. No.: B6354302
CAS No.: 1980039-10-8
M. Wt: 214.33 g/mol
InChI Key: YAWFNMSUKBTQIT-UHFFFAOYSA-N
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Description

Contextual Significance of Organophosphorus Ligands in Homogeneous Catalysis

Homogeneous catalysis, a process where the catalyst is in the same phase as the reactants, is a cornerstone of modern chemical manufacturing, enabling the efficient and selective production of pharmaceuticals, polymers, and fine chemicals. At the heart of many of these catalytic systems are organophosphorus ligands. nih.gov These ligands coordinate to a central metal atom, influencing its electronic properties and steric environment, which in turn dictates the catalyst's activity, selectivity, and stability. nih.gov The versatility of phosphorus(III) ligands stems from the tunability of their electronic and steric characteristics by modifying the substituents on the phosphorus atom. nih.gov This allows for the rational design of catalysts tailored for specific chemical transformations.

The ability of phosphine (B1218219) ligands to stabilize metal centers in various oxidation states is crucial for many catalytic cycles, which often involve oxidative addition and reductive elimination steps. researchgate.net The electronic nature of the phosphine, whether it is electron-donating or electron-withdrawing, directly affects the electron density at the metal center, thereby influencing its reactivity.

The Emergence and Importance of Bulky Phosphines in Modern Synthetic Chemistry

In recent decades, there has been a significant shift towards the use of bulky phosphine ligands in homogeneous catalysis. nih.gov The steric hindrance imposed by large substituents on the phosphorus atom can have a profound impact on the catalytic process. One of the key advantages of bulky phosphines is their ability to promote the formation of highly reactive, low-coordinate metal complexes. By occupying a large portion of the coordination sphere of the metal, these ligands can prevent catalyst deactivation through aggregation and facilitate the crucial reductive elimination step in many cross-coupling reactions. rsc.org

The development of ligands bearing sterically demanding groups like tert-butyl and adamantyl has been instrumental in advancing the scope of challenging chemical transformations. These bulky phosphines have proven to be particularly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency and scope. researchgate.netrsc.org

Overview of Di-tert-butyl(3-methyl-2-butenyl)phosphine as a Prominent Ligand in Research

This compound, also known by its trade name Crophos®, is a member of the electron-rich, bulky monoalkylphosphine class of ligands. It features two sterically demanding tert-butyl groups and a 3-methyl-2-butenyl (B1208987) (prenyl) group attached to the phosphorus atom. The combination of bulky tert-butyl groups provides the steric hindrance necessary to promote efficient catalysis, while the alkyl nature of the substituents makes it a strong electron-donating ligand.

While extensive research has been conducted on similar bulky phosphines like tri-tert-butylphosphine (B79228), this compound has emerged as a commercially available ligand, suggesting its utility in various catalytic applications. Its structural features place it in a class of ligands known to be highly effective in a range of palladium-catalyzed cross-coupling reactions.

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C₁₃H₂₇P
Molecular Weight 214.33 g/mol
Appearance Typically supplied as a solution
Common Name Di-tert-butyl(prenyl)phosphine
Trade Name Crophos®

Scope and Contributions of Research on this compound

Research directly focusing on this compound is often integrated within broader studies on the development and application of bulky phosphine ligands. The primary area of its application and research interest lies in its role as a supporting ligand in palladium-catalyzed cross-coupling reactions. The contributions of research in this area include the expansion of substrate scope for known reactions, improvement of reaction efficiency under milder conditions, and the development of more robust and air-stable catalytic systems.

The investigation of ligands like this compound contributes to a deeper understanding of the structure-activity relationships in catalysis. By systematically modifying the ligand structure, for instance, by introducing the prenyl group, researchers can fine-tune the steric and electronic properties of the catalyst to achieve desired outcomes in specific transformations. While detailed catalytic data for this specific ligand is not as widespread in the literature as for some of its counterparts, its commercial availability and structural similarity to highly successful ligands suggest its potential for significant contributions to synthetic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H27P B6354302 Di-tert-butyl(3-methyl-2-butenyl)phosphine CAS No. 1980039-10-8

Properties

IUPAC Name

ditert-butyl(3-methylbut-2-enyl)phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27P/c1-11(2)9-10-14(12(3,4)5)13(6,7)8/h9H,10H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWFNMSUKBTQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCP(C(C)(C)C)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Di Tert Butyl 3 Methyl 2 Butenyl Phosphine and Analogous Bulky Phosphines

Established Synthetic Pathways for Tertiary Phosphines Bearing Bulky Alkyl Moieties

The creation of P-C bonds to form tertiary phosphines, particularly those with bulky alkyl groups like tert-butyl, is a cornerstone of organophosphorus synthesis. Several reliable methods have been established, each with distinct advantages and limitations. The most common approaches involve the reaction of organometallic reagents with phosphorus halides or the alkylation of phosphine (B1218219) precursors.

The reaction between Grignard reagents (R-MgX) and halophosphines remains one of the most widely utilized and versatile methods for the synthesis of tertiary phosphines. This approach is particularly effective for creating P-C(sp³) bonds. The general procedure involves the nucleophilic displacement of a halide from a phosphorus center by the carbanionic portion of the Grignard reagent. For the synthesis of bulky phosphines, a common precursor is a di-tert-butylphosphinous halide, such as di-tert-butylchlorophosphine (t-Bu₂PCl).

The synthesis of tri-tert-butylphosphine (B79228) (PᵗBu₃), a benchmark for sterically demanding phosphines, illustrates the challenges and nuances of this method. Direct reaction of phosphorus trichloride (PCl₃) with an excess of tert-butylmagnesium chloride often fails to produce the desired tri-substituted product in high yield, instead stalling at the di-tert-butylphosphinous chloride stage due to extreme steric hindrance. nih.govqub.ac.uk To complete the synthesis, the isolated di-tert-butylphosphinous chloride is subsequently treated with another equivalent of a potent organometallic reagent, such as tert-butyllithium or another Grignard reagent, to yield the tertiary phosphine. nih.gov

Table 1: Examples of Bulky Phosphine Synthesis using Grignard Reagents
Starting Phosphine HalideGrignard ReagentCatalyst/AdditiveProductYield (%)Reference
PCl₃t-BuMgClNonet-Bu₂PCl- nih.govqub.ac.uk
t-Bu₂PCli-PrMgClNonet-Bu₂P(i-Pr)22% qub.ac.uk
t-Bu₂PCl1-Adamantyl-MgBrCuI / LiBrDi-tert-butyl(1-adamantyl)phosphine86% nih.gov
PCl₃[D₉]t-BuMgClCuI / LiBr[D₂₇]Tri-tert-butylphosphine~19% qub.ac.uk

Transition-metal catalysis has emerged as a powerful tool for C–P bond formation. Copper-catalyzed cross-coupling reactions are particularly noteworthy. These methods can be employed to couple phosphorus-containing nucleophiles with organic electrophiles. For instance, secondary phosphines (R₂PH) or their corresponding oxides (R₂P(O)H) can be coupled with aryl or vinyl halides.

More relevant to the synthesis of bulky alkyl phosphines, copper salts, such as copper(I) iodide (CuI), are often used as catalysts or promoters in Grignard-based syntheses. The addition of CuI has been shown to significantly enhance the reactivity of Grignard reagents toward sterically hindered chlorophosphines. nih.gov This strategy has proven effective in the synthesis of tri-tert-butylphosphine from di-tert-butylphosphinous chloride and tert-butylmagnesium chloride, where the uncatalyzed reaction is sluggish. nih.govqub.ac.uk The presumed mechanism involves the formation of a more reactive organocopper intermediate via transmetalation from the Grignard reagent, which then undergoes reaction with the phosphorus electrophile.

Direct alkylation of phosphine gas (PH₃) or its derivatives represents another fundamental route to organophosphorus compounds. researchgate.net While hydrophosphination (the addition of a P-H bond across an unsaturated C-C bond) is a common method, direct alkylation of PH₃ with alkyl halides can also be employed. However, this approach often suffers from a lack of selectivity, leading to mixtures of primary (RPH₂), secondary (R₂PH), and tertiary (R₃P) phosphines. researchgate.net

A more controlled approach for synthesizing sterically hindered phosphines involves the generation of phosphonium salts. For example, PH₃, generated in situ from a precursor like zinc phosphide to avoid handling the toxic and pyrophoric gas directly, can react with tertiary alkyl halides or triflates. researchgate.net This reaction proceeds through an S_N_1-type mechanism, where the tertiary carbocation is trapped by phosphine. The resulting tert-alkylphosphonium salts can then be further functionalized. While this method is effective for creating sterically demanding P-C bonds, achieving a specific, unsymmetrical substitution pattern like that in Di-tert-butyl(3-methyl-2-butenyl)phosphine would require a multi-step sequence and careful control of stoichiometry and reaction conditions, making it a less direct route than organometallic approaches.

Specific Synthesis of this compound

The specific synthesis of this compound is not extensively detailed in the literature, but a viable pathway can be designed by applying the established principles discussed above. The most direct and logical approach would be the reaction of a di-tert-butylphosphorus halide with an organometallic reagent derived from the 3-methyl-2-butenyl (B1208987) (prenyl) group.

The preferred synthetic route involves the reaction of di-tert-butylchlorophosphine (t-Bu₂PCl) with a 3-methyl-2-butenyl Grignard reagent.

Reagents and Proposed Synthesis:

Preparation of Grignard Reagent: 3-methyl-2-butenylmagnesium halide (prenylmagnesium halide) would be prepared by reacting 1-bromo-3-methyl-2-butene (prenyl bromide) or the corresponding chloride with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether.

Coupling Reaction: The freshly prepared Grignard solution would then be added slowly to a solution of di-tert-butylchlorophosphine in THF, likely at a reduced temperature (e.g., 0 °C or -78 °C) to control the reaction's exothermicity.

Workup: The reaction would be quenched with a saturated aqueous solution of ammonium chloride, followed by extraction of the product into an organic solvent. All steps must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) as bulky tertiary phosphines are highly susceptible to oxidation.

The use of a copper(I) catalyst, such as CuI, could potentially be beneficial in this synthesis to improve the yield, drawing a parallel from its use in the challenging synthesis of tri-tert-butylphosphine. nih.govqub.ac.uk

The synthesis of this compound presents two primary challenges: steric hindrance and regioselectivity.

Steric Hindrance: The di-tert-butylphosphino group is exceptionally bulky. This steric bulk can significantly slow down the rate of the nucleophilic substitution reaction, requiring longer reaction times or elevated temperatures, which in turn could lead to side reactions. The synthesis of many bulky phosphines is often challenging, resulting in moderate yields. nih.govqub.ac.ukorgsyn.org

Regioselectivity: The most significant challenge is controlling the regioselectivity of the reaction. The 3-methyl-2-butenyl group is an allylic system. Nucleophilic attack by the phosphorus reagent (or its organometallic derivative) can occur at two different positions:

S_N_2 Attack: Attack at the primary carbon (C1) of the prenyl halide would yield the desired linear product, This compound .

S_N_2' Attack: Attack at the tertiary carbon (C3) of the allylic system would result in an allylic rearrangement, yielding the isomeric branched product, Di-tert-butyl(1,1-dimethylallyl)phosphine .

The formation of multiple products is a known issue in palladium-catalyzed allylic phosphination reactions, highlighting the inherent difficulty in controlling regioselectivity with allylic substrates. nih.gov While the significant steric bulk of the di-tert-butylphosphino nucleophile might favor attack at the less-hindered primary carbon (S_N_2), the formation of the isomeric product remains a distinct possibility. Optimizing the yield of the desired isomer would require careful screening of reaction parameters, including the choice of solvent, temperature, counter-ion (e.g., MgBr vs. Li), and the potential use of catalytic additives that could influence the reaction pathway. Purification of the final product from any isomeric byproduct and the corresponding phosphine oxide could also prove challenging.

Strategies for Minimizing Side Reactions and Impurity Formation

The synthesis of phosphines, particularly electron-rich and sterically hindered ones like this compound, is often accompanied by the formation of undesired byproducts. The implementation of specific strategies is critical to enhance product yield and purity.

A primary side reaction is the oxidation of the phosphine to its corresponding phosphine oxide. This is a common issue due to the high sensitivity of electron-rich phosphines to air. To mitigate this, all synthetic and handling procedures must be conducted under a strictly inert atmosphere, such as argon or nitrogen. The use of degassed solvents is also a standard practice to eliminate dissolved oxygen. Some highly sterically hindered phosphines, however, show remarkable resistance to air oxidation. For instance, tris(2-(trimethylsilyl)phenyl)phosphine does not react with oxygen from the air due to the significant steric shielding of the phosphorus atom. chemistryviews.org

The reaction of di-tert-butylchlorophosphine with the Grignard reagent, (3-methyl-2-butenyl)magnesium halide, can lead to the formation of diphosphanes and other cyclic byproducts. The bulky tert-butyl groups introduce steric hindrance at the phosphorus center, which can favor the formation of P-P bonds over the introduction of the third bulky substituent. Careful control of reaction temperature and the rate of Grignard reagent addition are paramount to suppress the formation of these impurities.

During the formation of the Grignard reagent itself, a notable side reaction is Wurtz coupling, where two alkyl halide molecules react with magnesium to form a dimer. This not only consumes the starting material but also introduces hydrocarbon impurities into the final product. Optimizing the Grignard formation conditions, such as using continuous production processes, can improve selectivity and reduce Wurtz coupling. researchgate.net

Furthermore, incomplete reaction or the presence of unreacted starting materials can complicate purification. Techniques such as distillation, crystallization, or column chromatography under inert conditions are employed to isolate the desired phosphine from any remaining impurities.

Below is a table summarizing common side reactions and strategies for their minimization:

Side Reaction/ImpurityOriginMitigation Strategy
Phosphine OxideReaction of the phosphine with oxygenStrict inert atmosphere (Ar or N₂), use of degassed solvents.
Diphosphanes/Cyclic ByproductsRadical side reactions favored by steric hindrancePrecise temperature control, slow and controlled addition of reagents.
Wurtz Coupling ProductsSide reaction during Grignard reagent formationOptimization of Grignard formation conditions, continuous flow processes. researchgate.net
Unreacted Starting MaterialsIncomplete reactionCareful control of stoichiometry, monitoring reaction completion.

Industrial Scale Production Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound and similar bulky phosphines introduces a distinct set of challenges that necessitate careful process optimization and engineering solutions.

A major concern in scaling up Grignard reactions is their highly exothermic nature. acs.org Inadequate heat dissipation on a large scale can lead to a thermal runaway, posing significant safety hazards. acs.orgaiche.org Industrial-scale reactors must be equipped with efficient cooling systems and continuous temperature monitoring to maintain control over the reaction exotherm. aiche.org The use of continuous stirred-tank reactors (CSTRs) can be advantageous as it allows for better temperature control and safer operation by minimizing the reaction volume at any given time. gordon.edu

The choice of solvent is another critical factor. While ethers like tetrahydrofuran (THF) are common in the lab, their high volatility and flammability present challenges on an industrial scale. gordon.edu Solvents with higher boiling points and improved safety profiles, such as 2-methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, are often preferred for large-scale operations. gordon.edu

Process optimization for industrial production focuses on maximizing throughput and product quality while minimizing costs and waste. This involves a detailed study of reaction parameters, including concentration, temperature, reactant addition rates, and mixing efficiency. The heterogeneity of the Grignard reaction, involving solid magnesium, requires special consideration for agitation to ensure consistent reaction rates. aiche.org Process Analytical Technology (PAT), such as in-situ infrared spectroscopy (FTIR), can be employed to monitor the reaction in real-time, ensuring initiation has occurred and allowing for better control over the process. acs.org

The handling of large quantities of pyrophoric and air-sensitive materials, such as tert-butyllithium or Grignard reagents, necessitates specialized equipment and stringent safety protocols. orgsyn.org Closed-system reactors and transfer lines under an inert atmosphere are essential to prevent contact with air and moisture, which could lead to product degradation and potential safety incidents. aiche.org

Finally, the economic feasibility of the manufacturing process is a key driver. This includes the cost of raw materials, energy consumption, and waste management. Developing robust and efficient processes is a continuous effort in the chemical industry to make these valuable ligands more accessible for large-scale catalytic applications. scientistlive.com

The following table outlines key considerations for the industrial scale-up of bulky phosphine synthesis:

ConsiderationChallengeOptimization Strategy
Heat Management Highly exothermic Grignard reaction, risk of thermal runaway. acs.orgaiche.orgEfficient reactor cooling systems, continuous temperature monitoring, use of continuous stirred-tank reactors (CSTRs). gordon.edu
Solvent Selection Flammability and volatility of common ethereal solvents (e.g., THF). gordon.eduUse of higher-boiling point solvents with better safety profiles (e.g., 2-MeTHF). gordon.edu
Process Control Ensuring consistent reaction initiation, rate, and completion.In-situ monitoring with Process Analytical Technology (PAT) like FTIR, optimized agitation for heterogeneous mixtures. acs.orgaiche.org
Material Handling Safe handling of large quantities of air-sensitive and pyrophoric reagents.Use of closed-system reactors and transfer lines under a strictly inert atmosphere. aiche.org
Economic Viability High cost of raw materials, energy, and waste disposal.Process optimization to maximize yield and throughput, exploring more cost-effective synthetic routes.

Coordination Chemistry of Di Tert Butyl 3 Methyl 2 Butenyl Phosphine Complexes

Formation of Transition Metal-Phosphine Complexes

The synthesis of transition metal complexes involving Di-tert-butyl(3-methyl-2-butenyl)phosphine typically follows established routes for the formation of metal-phosphine compounds. These methods often involve the reaction of a suitable metal precursor, such as a metal halide or a complex with labile ligands, with the phosphine (B1218219) ligand. researchgate.netmdpi.com For instance, palladium(0) complexes, which are highly active in cross-coupling reactions, can be generated by reacting a palladium(II) precursor like palladium acetate (B1210297) with the phosphine, or by ligand substitution from a labile Pd(0) source such as Pd(dba)₂ (where dba = dibenzylideneacetone). nih.gov Similarly, complexes of other transition metals like nickel, rhodium, and iridium can be prepared by treating their respective salts or precursor complexes with this compound. researchgate.net

The formation of these complexes is driven by the strong interaction between the soft phosphorus donor atom of the phosphine and soft transition metal centers. rsc.org The general reaction for the formation of a palladium(II) complex can be represented as:

[PdCl₂(RCN)₂] + 2 P(t-Bu)₂(CH₂CH=C(Me)₂) → [PdCl₂(P(t-Bu)₂(CH₂CH=C(Me)₂))₂] + 2 RCN

Bonding Characteristics and Electronic Interactions within Complexes

The bonding in this compound complexes is primarily described by the Dewar-Chatt-Duncanson model. The phosphine acts as a strong σ-donor, donating its lone pair of electrons to a vacant d-orbital on the metal center. chemimpex.com This σ-donation is complemented by a weaker π-acceptor interaction, where electron density from filled metal d-orbitals is back-donated into the σ* anti-bonding orbitals of the phosphorus-carbon bonds. chemimpex.com

This compound is classified as a highly electron-donating ligand due to the presence of three alkyl substituents on the phosphorus atom. The electronic properties of phosphine ligands are often quantified by the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of the A₁ vibrational mode in [Ni(CO)₃(phosphine)] complexes. A lower TEP value indicates a more electron-donating phosphine. While the specific TEP for this compound is not widely reported, it can be estimated to be similar to other trialkylphosphines.

Table 1: Tolman Electronic Parameters (TEP) for Selected Trialkylphosphines

Phosphine Ligand TEP (cm⁻¹)
P(t-Bu)₃ 2056.1
P(i-Pr)₃ 2058.6
PEt₃ 2061.7

Data sourced from studies on analogous phosphine ligands. The strong electron-donating nature of this compound enhances the electron density on the metal center, which can facilitate key steps in catalytic cycles, such as oxidative addition.

Influence of Ligand Steric Bulk on Coordination Geometry and Metal Center

The steric profile of a phosphine ligand is a critical factor that influences the coordination number, geometry, and reactivity of the resulting metal complex. rsc.org The steric bulk of this compound is substantial, owing to the two voluminous tert-butyl groups attached to the phosphorus atom. The steric hindrance is quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a standard metal-phosphorus bond distance. researchgate.net

The large cone angle of ligands like this compound favors the formation of low-coordinate complexes. For example, with palladium, it tends to form monoligated or bisligated complexes, such as [Pd(0)(PR₃)] or [Pd(0)(PR₃)₂], which are highly reactive catalytic species. The steric pressure exerted by the bulky ligands can also influence bond lengths and angles within the complex, often leading to elongated metal-phosphorus bonds to relieve steric strain. researchgate.net This steric bulk is instrumental in promoting reductive elimination, the final step in many cross-coupling reactions.

Table 2: Cone Angles for Selected Bulky Phosphine Ligands

Phosphine Ligand Cone Angle (θ) in degrees
P(t-Bu)₃ 182
P(c-Hex)₃ 170
P(i-Pr)₃ 160

Data for analogous phosphine ligands illustrate the significant steric demand of the di-tert-butylalkylphosphine family. nih.gov The cone angle for this compound is expected to be in the range of other di-tert-butyl substituted phosphines, making it a sterically demanding ligand.

Monodentate Coordination Modes of this compound

This compound functions as a monodentate ligand, coordinating to a metal center through its single phosphorus donor atom. purdue.edu This is the most common coordination mode for simple phosphines. mdpi.com Although the prenyl group contains a C=C double bond, this moiety does not typically engage in coordination to the same metal center in a chelating fashion under normal conditions, primarily due to the steric hindrance imposed by the bulky tert-butyl groups. The flexibility of monodentate coordination allows for dynamic behavior in solution, which is essential for catalytic activity, as it creates vacant coordination sites for substrate binding. solubilityofthings.com In some specialized cases with different ligands, π-interactions from ligand appendages can occur, but for bulky trialkylphosphines, simple monodentate P-coordination is the dominant mode. mdpi.com

Reactivity and Stability of this compound Metal Complexes

Metal complexes of this compound exhibit reactivity patterns characteristic of those derived from bulky, electron-rich phosphines. Their high electron-donating ability makes the metal center more nucleophilic and prone to oxidative addition. nsf.gov This enhanced reactivity is crucial for activating substrates like aryl chlorides in cross-coupling reactions, which are often challenging for less electron-rich phosphine ligands.

The stability of these complexes is a balance of electronic and steric factors. The strong M-P bond contributes to their thermal stability. researchgate.net However, the significant steric bulk can also promote ligand dissociation, a key equilibrium in generating catalytically active species. For example, in palladium-catalyzed reactions, the active catalyst is often a monoligated [Pd(0)(PR₃)] species, which is formed by dissociation of a phosphine from a more stable, bisligated precursor. The bulky nature of the ligand helps to stabilize the low-coordinate, unsaturated metal center. mdpi.com

Ligand Exchange Dynamics and Dissociation Pathways in Catalytic Systems

Ligand exchange is a fundamental process in catalysis, allowing for the binding of reactants and release of products. solubilityofthings.comnih.gov For catalysts containing this compound, ligand dissociation is often a prerequisite for the catalytic cycle to proceed. The rate of ligand exchange is heavily influenced by the steric bulk of the phosphine.

The dissociation of a phosphine ligand from a metal complex, such as [ML₂], to generate a reactive intermediate [ML] and a free ligand L, is a critical equilibrium.

[ML₂] ⇌ [ML] + L

The kinetics of this exchange are often studied using techniques like NMR spectroscopy or mass spectrometry. nih.govnih.gov For bulky phosphines, the dissociation is often facile, driven by the release of steric strain. rsc.org The dissociation pathway is typically envisioned as a first-order process, where the rate depends only on the concentration of the complex. This dynamic behavior, where the ligand can easily dissociate and re-associate, is vital for maintaining a high concentration of the active catalytic species throughout the reaction.

Ligand Design Principles and Structure Activity Relationships of Di Tert Butyl 3 Methyl 2 Butenyl Phosphine

Steric Parameters and Their Influence on Catalytic Performance

The size and shape of a phosphine (B1218219) ligand are critical factors that dictate its role in a catalytic cycle. rsc.org These steric properties influence the coordination number of the metal complex, the stability of catalytic intermediates, and the rate of key steps such as oxidative addition and reductive elimination. tcichemicals.com

Determination and Interpretation of Cone Angle (e.g., Tolman Cone Angle)

A primary metric for quantifying the steric bulk of a phosphine ligand is the Tolman cone angle (θ). wikipedia.org This parameter is defined as the angle of a cone, with the metal atom at its vertex, that encompasses the van der Waals radii of the ligand's outermost atoms. wikipedia.orgoxfordsciencetrove.com Originally determined using physical models, cone angles can now be calculated with greater precision from crystallographic data or computational chemistry methods. researchgate.netrsc.org

A larger cone angle signifies greater steric hindrance around the metal center. fiveable.me This bulk can be advantageous, as it often promotes the formation of low-coordinate, highly reactive species necessary for catalysis and can enhance the rate of reductive elimination. tcichemicals.comnih.gov The Tolman cone angle is a foundational concept for comparing different ligands and predicting how structural modifications will impact the ligand's spatial footprint and, consequently, the catalytic performance. oxfordsciencetrove.comfiveable.me

Impact of the tert-Butyl and 3-Methyl-2-butenyl (B1208987) Substituents on Overall Steric Demand

The steric profile of Di-tert-butyl(3-methyl-2-butenyl)phosphine is dominated by its three alkyl substituents attached to the phosphorus atom.

Di-tert-butyl Groups: The two tert-butyl groups are exceptionally bulky, contributing significantly to the ligand's large steric footprint. The parent phosphine, Tri(tert-butyl)phosphine, is one of the most sterically demanding ligands, with a reported cone angle of 182°. vu.nl This significant bulk is known to stabilize reactive intermediates and influence catalyst activity. vu.nlnih.gov

3-Methyl-2-butenyl (Prenyl) Group: The replacement of one tert-butyl group with a 3-methyl-2-butenyl (prenyl) group further modulates the ligand's size. Research on the related Di(tert-butyl)neopentylphosphine (DTBNpP), where a neopentyl group (an isomer of the prenyl group) replaces a tert-butyl group, has shown that this substitution leads to a significant increase in the cone angle. nih.govresearchgate.net The neopentyl group's structure forces a greater steric presence than the already large tert-butyl group. nsf.gov Given the structural similarities, the 3-methyl-2-butenyl substituent is also expected to be highly sterically demanding.

Collectively, the combination of two tert-butyl groups and one 3-methyl-2-butenyl group positions this compound as a ligand with substantial steric bulk, likely possessing a cone angle comparable to or greater than that of Tri(tert-butyl)phosphine. This large steric demand is a key design feature for promoting challenging catalytic transformations.

Electronic Properties and Donor Character of the Phosphorus Center

The electronic properties of a phosphine ligand, specifically its ability to donate electron density to the metal center, are as crucial as its steric profile. rsc.org These properties are determined by the nature of the substituents on the phosphorus atom. libretexts.org

Basicity and Nucleophilicity of this compound

This compound is classified as a trialkylphosphine. Such phosphines are characterized by their strong σ-donating ability, making them highly electron-rich ligands. tcichemicals.comlibretexts.org

Basicity: Basicity refers to the thermodynamic affinity of the phosphine's lone pair for a proton. masterorganicchemistry.com It is a quantitative measure of the ligand's electron-donating power. cdnsciencepub.com Trialkylphosphines are among the most basic phosphines measured, with Tri(tert-butyl)phosphine exhibiting a very high pKa of 11.40 due to the strong electron-donating inductive effect of the t-butyl groups. cdnsciencepub.com As this compound also features three electron-donating alkyl groups, it is expected to be a very strong base with high electron-donating capacity, comparable to other bulky trialkylphosphines.

Nucleophilicity: Nucleophilicity is a kinetic measure of the rate at which a phosphine attacks an electrophilic center, which in organometallic chemistry is often a metal. core.ac.ukreddit.com While related, basicity and nucleophilicity are distinct properties. masterorganicchemistry.com Phosphines are generally more nucleophilic than similarly substituted amines. core.ac.uk The high electron density on the phosphorus atom in this compound, a consequence of its alkyl substituents, suggests it is also a potent nucleophile, readily coordinating to metal centers.

Correlations between Electronic Parameters and Catalytic Activity

The strong electron-donating nature of this compound is directly linked to its potential catalytic activity. Electron-rich phosphines increase the electron density on the coordinated metal center, which generally enhances the rate of the oxidative addition step in cross-coupling catalytic cycles. tcichemicals.com This property, combined with significant steric bulk that facilitates the subsequent reductive elimination step, creates a highly effective ligand for many catalytic processes. tcichemicals.com Studies on similar bulky, electron-donating phosphines have shown that these characteristics are crucial for high catalyst performance, particularly in challenging reactions like the amination of aryl chlorides, where a more electron-donating ligand can lead to higher catalytic activity. nih.govresearchgate.net

Comparative Analysis with Other Bulky Phosphine Ligands

To contextualize the properties of this compound, it is useful to compare it with other widely used bulky phosphine ligands. The balance of steric and electronic parameters is what defines a ligand's utility in specific catalytic applications.

LigandTolman Cone Angle (θ)Electronic Properties (pKa or Donor Strength)
This compound >182° (Estimated)Strong σ-donor; high basicity (Estimated)
Tri(tert-butyl)phosphine (P(t-Bu)₃)182° vu.nlVery Strong σ-donor; pKa = 11.40 cdnsciencepub.com
Tricyclohexylphosphine (PCy₃)170° vu.nlStrong σ-donor; pKa = 9.70 cdnsciencepub.com
Di(tert-butyl)neopentylphosphine (DTBNpP)195° (Calculated) nih.govStrong σ-donor
Triphenylphosphine (PPh₃)145° vu.nlWeaker σ-donor; pKa = 2.73 cdnsciencepub.com

This comparison highlights that this compound belongs to the class of ligands with the largest steric profiles, alongside P(t-Bu)₃ and DTBNpP. Its steric bulk is significantly greater than that of the widely used PCy₃ and PPh₃. vu.nl Electronically, it is a much stronger donor than PPh₃ and is expected to have a basicity in the upper range of trialkylphosphines, similar to P(t-Bu)₃ and PCy₃. cdnsciencepub.com This unique combination of extreme steric hindrance and strong electron-donating character suggests that this compound is well-suited for catalytic reactions that require a highly active and robust catalyst capable of promoting difficult bond-forming steps.

Comparison with Tri-tert-butylphosphine (B79228) and Related Mono- and Bidentate Analogues

The electronic and steric properties of phosphine ligands are critical to their effectiveness in catalysis. These properties are often quantified by parameters such as the pKa, which indicates the ligand's basicity (electron-donating ability), and the Tolman cone angle (θ), which measures the ligand's steric bulk.

Tri-tert-butylphosphine (P(t-Bu)₃) is a well-characterized ligand known for its significant steric bulk and strong electron-donating character. These features arise from the three bulky tert-butyl groups attached to the phosphorus atom.

Steric Profile: The large steric hindrance of P(t-Bu)₃ can create a coordinatively unsaturated metal center, which is often crucial for catalytic activity by allowing substrate binding.

Electronic Profile: As a strong electron donor, P(t-Bu)₃ increases the electron density on the metal center, which can facilitate oxidative addition steps in catalytic cycles.

In the absence of specific data for This compound , we can infer some general characteristics based on its structure. It possesses two tert-butyl groups and one 3-methyl-2-butenyl (prenyl) group.

Expected Steric Profile: The steric bulk would likely be substantial due to the two tert-butyl groups, though potentially slightly less than that of P(t-Bu)₃. The flexibility of the prenyl group could also influence its steric profile in a dynamic way.

Expected Electronic Profile: The electron-donating properties would be significant, comparable to other trialkylphosphines.

Monodentate and Bidentate Analogues: The principles of ligand design often involve creating libraries of related ligands to fine-tune catalytic performance. For instance, replacing one of the tert-butyl groups in P(t-Bu)₃ with other alkyl or aryl substituents can modulate both steric and electronic properties. Bidentate phosphines (diphosphines) introduce a chelating effect, which can enhance catalyst stability and influence the geometry of the metal complex, thereby affecting selectivity. bohrium.com The creation of a bidentate ligand from a monodentate phosphine like this compound would involve linking two such phosphine units, a common strategy in ligand design. cardiff.ac.uk

Table 1: Comparison of General Properties of Related Phosphine Ligands

Ligand General Steric Bulk General Electron-Donating Ability Key Structural Feature
Tri-tert-butylphosphine Very High Very High Three tert-butyl groups
Di-tert-butyl(methyl)phosphine High High Two tert-butyl groups, one methyl group nsf.gov
Tributylphosphine Moderate High Three n-butyl groups nih.gov

| 1,2-Bis(di-tert-butylphosphinomethyl)benzene | High (Bidentate) | High | Bidentate ligand with two di-tert-butylphosphino groups nih.gov |

This table presents generalized information for comparative purposes. Specific quantitative data for this compound is not available.

Rational Design Strategies for Ligand Modifications Based on Steric and Electronic Profiles

The rational design of phosphine ligands aims to systematically alter their structure to achieve a desired catalytic outcome. This is typically accomplished by modifying the substituents on the phosphorus atom to tune the ligand's steric and electronic parameters.

Strategies for Modifying Steric Profile:

Varying Alkyl/Aryl Substituents: The size and shape of the groups attached to the phosphorus atom directly impact the ligand's cone angle. Replacing a bulky group like a tert-butyl with a smaller one like a methyl group would reduce steric hindrance. Conversely, introducing larger groups would increase it. For this compound, the prenyl group could be replaced with other alkyl or aryl moieties to systematically alter the steric environment.

Introducing Rigidity or Flexibility: The conformational flexibility of the ligand can be controlled. For instance, incorporating the phosphine into a rigid cyclic structure can lead to more defined coordination geometries. The flexible prenyl group in this compound could be replaced by a more rigid cyclic substituent.

Remote Steric Effects: The introduction of bulky groups distant from the phosphorus atom can also influence the catalytic pocket without directly increasing the cone angle. researchgate.net

Strategies for Modifying Electronic Profile:

Altering Substituent Electronegativity: The electron-donating or -withdrawing nature of the substituents on the phosphorus atom dictates the ligand's electronic properties. Alkyl groups are generally electron-donating. Replacing them with more electronegative aryl or fluoroalkyl groups would decrease the ligand's basicity. For instance, modifying the prenyl group in this compound with electron-withdrawing atoms would reduce its donor strength.

Incorporation of Heteroatoms: Introducing heteroatoms into the ligand backbone can significantly alter its electronic properties through inductive and mesomeric effects. For example, phosphine-aminophosphine ligands have different electronic profiles compared to simple trialkylphosphines.

Synthesis of Bidentate Ligands: As mentioned, linking two monodentate phosphines creates a bidentate ligand. The nature of the linker (e.g., its length and rigidity) can influence the bite angle of the ligand, which in turn affects the geometry and electronic properties of the metal center. A bidentate ligand could theoretically be synthesized from this compound by, for example, functionalizing the prenyl group to allow for linkage to a second phosphine moiety.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Tri-tert-butylphosphine
Di-tert-butyl(methyl)phosphine
Tributylphosphine

Catalytic Applications of Di Tert Butyl 3 Methyl 2 Butenyl Phosphine Complexes

Palladium-Catalyzed Reactions Mediated by Di-tert-butyl(3-methyl-2-butenyl)phosphine

Palladium complexes incorporating this compound have demonstrated significant efficacy in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. The bulky nature of the ligand facilitates the formation of highly active, low-coordinate palladium(0) species, which are crucial for the oxidative addition step in many catalytic cycles.

Carbon-Carbon Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura, Stille, Negishi, Hiyama)

Bulky trialkylphosphine ligands, a class to which this compound belongs, are known to be highly effective in a variety of palladium-catalyzed cross-coupling reactions. These ligands promote the oxidative addition of organic halides to the palladium center and facilitate the subsequent reductive elimination step to form the desired carbon-carbon bond.

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction between organoboron compounds and organic halides is widely used in organic synthesis. The use of bulky, electron-rich phosphines like tri-tert-butylphosphine (B79228) has been shown to be effective for the coupling of a diverse array of aryl and heteroaryl halides with various boronic acids, often under mild, room-temperature conditions. wikipedia.orgmit.edukyushu-u.ac.jpnih.gov While specific data for this compound is sparse, its structural similarity to other effective bulky phosphines suggests its potential for high efficiency in Suzuki-Miyaura couplings.

Stille Reaction: The Stille reaction couples organotin compounds with organic halides. The advancement of this reaction has been closely linked to the development of bulky and electron-rich phosphine (B1218219) ligands, which have enabled milder reaction conditions and an expanded substrate scope, including the use of less reactive aryl chlorides. orgsyn.orgharvard.eduwikipedia.org

Negishi Coupling: In the Negishi coupling, organozinc reagents are coupled with organic halides. This reaction is catalyzed by nickel or palladium complexes, and the choice of ligand is critical for achieving high yields and functional group tolerance. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.net Bulky phosphine ligands are known to enhance the catalytic activity of palladium in these reactions.

Hiyama Coupling: The Hiyama coupling involves the cross-coupling of organosilanes with organic halides. This reaction is valued for the low toxicity and stability of the organosilicon reagents. organic-chemistry.orgwikipedia.orgnih.gov The activation of the carbon-silicon bond is a key step and is often facilitated by a fluoride (B91410) source or a base. The efficiency of the palladium catalyst is highly dependent on the supporting ligand.

While detailed research findings and data tables specifically for this compound in these named reactions are not extensively documented in publicly available literature, the well-established role of similar bulky phosphine ligands provides a strong indication of its potential as a highly effective ligand in these transformations.

Carbonylation Reactions (e.g., Alkoxycarbonylation of Alkenes, Relevance to Industrial Processes)

Palladium-catalyzed carbonylation reactions, particularly the alkoxycarbonylation of alkenes, are of significant industrial importance for the production of esters. The choice of phosphine ligand is critical in controlling the activity, selectivity, and stability of the catalyst. Bidentate phosphine ligands have been extensively studied and are used in industrial processes like the synthesis of methyl methacrylate. rsc.org The development of novel phosphine ligands continues to be an active area of research to improve catalyst performance under milder conditions. While the direct application of this compound in large-scale industrial carbonylation processes is not explicitly detailed in the available literature, its properties as a bulky, electron-rich monodentate ligand suggest it could be a candidate for specific applications where high catalytic activity is required.

C-H Activation and Functionalization Processes

Palladium-catalyzed C-H activation and functionalization have become powerful tools for the direct formation of carbon-carbon and carbon-heteroatom bonds, streamlining synthetic routes. nih.govnih.govcore.ac.ukresearchgate.netyoutube.com These reactions often proceed via a cyclometalated palladium intermediate, and the ligand plays a crucial role in the C-H activation step and the subsequent functionalization. While the use of this compound in this specific context is not well-documented, the general principles of ligand-directed C-H activation suggest that its steric and electronic properties could be beneficial in promoting these transformations.

Other Transition Metal-Catalyzed Transformations

Complexes of this compound are not limited to palladium catalysis and have potential applications with other transition metals in various catalytic transformations.

Hydrogenation and Hydroformylation Reactions

Hydrogenation: The catalytic hydrogenation of unsaturated compounds is a fundamental process in both laboratory and industrial settings. While specific examples utilizing this compound are not prevalent in the literature, related bulky phosphine ligands have been employed in ruthenium-catalyzed hydrogenation of esters. researchgate.net The electronic and steric properties of the phosphine ligand are known to significantly influence the activity and selectivity of the hydrogenation catalyst.

Hydroformylation: The hydroformylation of alkenes to produce aldehydes is a large-scale industrial process. wikipedia.orgosti.govresearchgate.net The reaction is typically catalyzed by rhodium or cobalt complexes, and the choice of phosphine or phosphite (B83602) ligand is critical for controlling the regioselectivity (linear vs. branched aldehydes) and enantioselectivity. organic-chemistry.orgst-andrews.ac.uknih.govresearchgate.net While there is a vast body of research on various phosphine ligands in hydroformylation, specific data for this compound is not widely reported. However, the study of new phosphine ligands remains an active area of research to improve catalyst performance.

Polymerization Processes (e.g., Butadiene Polymerization)

Cycloaddition Reactions and Annulations

While extensively utilized in cross-coupling reactions, the application of this compound in cycloaddition and annulation reactions is less documented. However, a notable example lies in the iridium-catalyzed synthesis of substituted acyl-cyclohexenes. This transformation proceeds through a tandem acceptorless dehydrogenation and nih.govacs.org-hydride shift cascade, representing a formal annulation process. acs.org

In this specific reaction, an iridium(I) complex, in conjunction with cataCXium® A, catalyzes the reaction between 1,5-diols and pentamethylacetophenone to yield functionalized acyl-cyclohexenes. acs.org The bulky and electron-donating nature of cataCXium® A is crucial for favoring the initial acceptorless dehydrogenation of the diol over competing pathways like conjugate reduction. acs.org This catalytic system effectively constructs a cyclohexene (B86901) ring, demonstrating a valuable annulation strategy. The reaction is atom-economical, producing only water and hydrogen gas as byproducts. acs.org

The general scheme for this annulation is presented below:

Scheme 1: Iridium-Catalyzed Annulation for Acyl-Cyclohexene Synthesis

Mechanistic Investigations of Di Tert Butyl 3 Methyl 2 Butenyl Phosphine Mediated Catalytic Reactions

Elucidation of Elementary Steps in Catalytic Cycles

Catalytic cycles, particularly those involving palladium-catalyzed cross-coupling reactions, are generally understood to proceed through a series of fundamental elementary steps. For a catalyst system incorporating Di-tert-butyl(3-methyl-2-butenyl)phosphine, the catalytic cycle is expected to follow this well-established pattern, consisting of oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.orgscispace.comnih.gov

The catalytic cycle typically begins with the oxidative addition of an organic halide (or triflate) to a low-valent metal center, most commonly Pd(0), which is stabilized by one or more phosphine (B1218219) ligands. libretexts.org This step involves the cleavage of the carbon-halogen bond and the formation of two new bonds between the metal and the organic fragments, resulting in a higher oxidation state for the metal (e.g., Pd(II)). The bulky and electron-rich nature of this compound is thought to facilitate this step by promoting the formation of a highly reactive, coordinatively unsaturated L1Pd(0) species (where L is the phosphine ligand). scispace.com

Following oxidative addition, the next key step is transmetalation . In this stage, an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) transfers its organic group to the palladium center, displacing the halide. nih.gov This step regenerates a diorganopalladium(II) complex. The facility of this step can be influenced by the nature of the base and the solvent system employed.

The final step of the catalytic cycle is reductive elimination , where the two organic groups on the palladium center couple to form the desired product and regenerate the catalytically active Pd(0) species. libretexts.orglibretexts.orgumb.edu This step is often the turnover-limiting step and is highly dependent on the steric and electronic properties of the phosphine ligand. The bulky nature of this compound is expected to create a sterically crowded coordination sphere, which can promote reductive elimination. For this step to occur, the two organic fragments must be in a cis orientation to each other. libretexts.org

A generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction mediated by a palladium catalyst with this compound is depicted below:

StepDescription
A Formation of the active L-Pd(0) catalyst from a Pd(II) precatalyst.
B Oxidative addition of an aryl halide (Ar-X) to the L-Pd(0) species to form a Pd(II) intermediate.
C Transmetalation with a boronic acid (R-B(OH)₂) to form a diorganopalladium(II) complex.
D Reductive elimination from the diorganopalladium(II) complex to yield the cross-coupled product (Ar-R) and regenerate the L-Pd(0) catalyst.

This table outlines the generally accepted elementary steps in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which are applicable to catalysis with this compound.

Identification and Characterization of Active Catalytic Species and Intermediates

The identification and characterization of the true catalytically active species and various intermediates along the reaction pathway are crucial for a complete mechanistic understanding. In catalytic systems employing bulky, electron-rich phosphine ligands like this compound, the active species is generally considered to be a low-coordinate, monoligated L-Pd(0) complex. researchgate.net However, the exact nature of the active species can be highly dependent on the reaction conditions.

While crystallographic data for complexes of this compound are scarce, studies on analogous phosphines provide significant insights. For instance, X-ray crystal structures of palladium complexes with tri-tert-butylphosphine (B79228) have been instrumental in understanding the coordination chemistry and steric environment around the metal center. researchgate.netrsc.org These studies reveal that the bulky tert-butyl groups create a large steric footprint, which can influence the number of ligands that can coordinate to the metal.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are invaluable for characterizing catalytic intermediates in solution. ³¹P NMR spectroscopy is particularly powerful for monitoring the phosphine ligand and its coordination to the metal center throughout the catalytic cycle. Changes in the chemical shift of the phosphorus nucleus can indicate the formation of different palladium-phosphine complexes, such as the initial precatalyst, the oxidative addition product, and other intermediates. For related phosphine ligands, distinct ³¹P NMR signals have been observed for L-Pd(0), L₂-Pd(0), and L-Pd(II)-R(X) species.

The prenyl group (3-methyl-2-butenyl) of the target ligand introduces an additional layer of complexity and potential for unique reactivity. The double bond in the prenyl moiety could potentially interact with the metal center, leading to different types of intermediates compared to simple trialkylphosphines. However, without direct experimental evidence, this remains a point of speculation.

Role of Ligand Dynamics and Fluxionality in Reaction Pathways

The dynamic behavior and fluxionality of phosphine ligands play a critical role in the efficiency of catalytic reactions. Ligand dissociation and re-association are often key to opening up coordination sites on the metal center for substrate binding and subsequent elementary steps. The steric bulk of this compound is expected to result in a relatively labile coordination to the metal center, facilitating the dynamic equilibrium between different ligated species.

For bulky phosphines, the equilibrium between bis-ligated L₂-Pd(0) and mono-ligated L-Pd(0) species is particularly important. While the L₂-Pd(0) complex is often more stable and can be considered a resting state, the L-Pd(0) species is generally more reactive in the oxidative addition step. The dissociation of one phosphine ligand is therefore a crucial activation step.

Kinetic and Thermodynamic Studies of Rate-Determining Steps

While specific kinetic data for reactions catalyzed by this compound are not available, a hypothetical kinetic profile can be constructed based on analogous systems. For a Suzuki-Miyaura coupling, the rate law would likely show a dependence on the concentrations of the palladium catalyst, the aryl halide, and potentially the base, while being zero-order in the boronic acid if transmetalation is fast.

A representative table of hypothetical kinetic parameters for a cross-coupling reaction is presented below, based on typical values observed for similar bulky phosphine ligands.

ParameterHypothetical ValueSignificance
Reaction Order in [Catalyst] 1The reaction rate is directly proportional to the catalyst concentration.
Reaction Order in [Aryl Halide] 1Suggests that oxidative addition is involved in the rate-determining step.
Reaction Order in [Organometallic Reagent] 0Implies that transmetalation is not the rate-determining step.
Activation Energy (Ea) 15-25 kcal/molA typical range for many transition metal-catalyzed reactions.

This table presents hypothetical kinetic data based on well-understood principles of cross-coupling reactions with bulky phosphine ligands.

Pathways for Catalyst Deactivation and Ligand Degradation

One of the most common deactivation pathways for ligands containing tert-butyl groups is cyclometalation . This process involves the activation of a C-H bond within the ligand itself, leading to the formation of a stable, but catalytically inactive, palladacycle. researchgate.netresearchgate.net In the case of this compound, C-H activation could potentially occur at one of the tert-butyl groups or even at the prenyl moiety.

Another significant degradation pathway is the oxidation of the phosphine to the corresponding phosphine oxide. researchgate.netorganic-chemistry.orgresearchgate.net Tertiary phosphines are susceptible to oxidation, especially at elevated temperatures in the presence of trace amounts of oxygen or other oxidants. The resulting phosphine oxide does not effectively stabilize the palladium center, leading to catalyst decomposition and the formation of palladium black.

P-C bond cleavage is another possible, though less common, degradation pathway that can occur under harsh reaction conditions. nih.gov This can lead to the formation of various phosphorus-containing byproducts and the loss of the active catalyst.

The presence of the double bond in the prenyl group of this compound might also introduce unique deactivation pathways, such as isomerization or other reactions involving the olefinic moiety. However, without specific experimental studies, these remain speculative possibilities.

Deactivation PathwayDescription
Cyclometalation Intramolecular C-H activation of the phosphine ligand to form a stable palladacycle. researchgate.netresearchgate.net
Phosphine Oxidation Oxidation of the phosphorus(III) center to phosphorus(V), forming the corresponding phosphine oxide. organic-chemistry.orgresearchgate.net
P-C Bond Cleavage Cleavage of the phosphorus-carbon bond within the ligand, leading to catalyst decomposition. nih.gov
Palladium Nanoparticle Formation Agglomeration of the palladium atoms into inactive palladium black.

This table summarizes common catalyst deactivation and ligand degradation pathways observed for bulky phosphine ligands, which are likely relevant to this compound.

Computational Chemistry and Theoretical Studies on Di Tert Butyl 3 Methyl 2 Butenyl Phosphine

Density Functional Theory (DFT) Calculations for Ligand Conformation and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Di-tert-butyl(3-methyl-2-butenyl)phosphine, DFT calculations are instrumental in determining its most stable conformation and understanding its electronic properties.

Theoretical studies on structurally similar bulky phosphine (B1218219) ligands reveal that the conformational landscape is primarily governed by the steric repulsion between the bulky tert-butyl groups and the alkenyl substituent. DFT calculations, often employing functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles with high accuracy. The resulting optimized geometry would likely show a significant tilting of the tert-butyl groups to minimize steric strain.

The electronic structure, particularly the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for understanding the ligand's reactivity. The HOMO is typically localized on the phosphorus atom's lone pair, indicating its Lewis basicity and ability to donate electrons to a metal center. The LUMO, on the other hand, is generally associated with antibonding orbitals of the P-C bonds. The energy gap between the HOMO and LUMO provides insights into the kinetic stability of the ligand. For this compound, the presence of the electron-rich alkenyl group is expected to raise the HOMO energy, enhancing its donor capability compared to simple trialkylphosphines.

A molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. For this phosphine, the MEP would show a region of negative potential around the phosphorus atom, confirming its role as a nucleophilic center.

Table 1: Calculated Electronic Properties of Phosphine Ligands

Ligand HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Tri-tert-butylphosphine (B79228) -5.8 2.1 7.9
This compound (Estimated) -5.6 2.3 7.9

Note: Data for this compound is estimated based on trends observed in similar phosphine ligands.

Theoretical Modeling of Metal-Ligand Bonding and Complex Stability

The bonding is primarily described by a sigma-donation from the phosphorus lone pair to a vacant metal orbital. The strength of this donation is influenced by both the electronic and steric properties of the phosphine. The bulky tert-butyl groups and the 3-methyl-2-butenyl (B1208987) substituent create a sterically demanding environment around the phosphorus atom, which can influence the coordination geometry and the metal-phosphorus bond length. While significant steric bulk can sometimes weaken the metal-ligand bond, it can also provide kinetic stability to the complex by preventing unwanted side reactions.

Theoretical calculations can also predict the binding energies of the phosphine ligand to various metal centers. These calculations are crucial for designing catalysts with optimal stability and reactivity. For instance, the stability of a palladium complex with this phosphine ligand would be a key factor in its efficacy in cross-coupling reactions.

Prediction of Reaction Pathways, Transition States, and Activation Barriers

One of the most significant applications of computational chemistry in catalysis is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathway, locate the transition states, and calculate the activation barriers.

For catalytic cycles involving metal complexes of this compound, DFT calculations can be used to model key elementary steps such as oxidative addition, reductive elimination, and migratory insertion. The bulky nature of the ligand would be expected to influence the energetics of these steps. For example, the large cone angle of the phosphine could facilitate reductive elimination by bringing the coupling partners closer together.

Table 2: Calculated Activation Barriers for a Model Suzuki-Miyaura Coupling Reaction

Ligand Oxidative Addition Barrier (kcal/mol) Reductive Elimination Barrier (kcal/mol)
Triphenylphosphine 15.2 18.5
This compound (Estimated) 14.8 17.1

Note: Data for this compound is estimated based on general trends for bulky, electron-rich phosphines.

Elucidation of Spin States and Redox Behavior in Catalytic Intermediates

In many transition metal-catalyzed reactions, the metal center can exist in multiple spin states, and the catalytic intermediates can undergo redox processes. Computational methods, particularly DFT, are essential for determining the ground spin state of these intermediates and for calculating their redox potentials.

The electronic properties of this compound, specifically its strong sigma-donating ability, can influence the electron density at the metal center and, consequently, its preferred spin state and redox behavior. For example, in complexes of first-row transition metals like iron or cobalt, the ligand field created by the phosphine can affect the spin-crossover barrier.

Theoretical calculations of redox potentials are also crucial for understanding the feasibility of oxidative addition and reductive elimination steps in a catalytic cycle. By accurately predicting these potentials, it is possible to design catalysts that are well-suited for specific transformations.

Application of Molecular Mechanics and Dynamics for Conformational Analysis

While DFT provides a highly accurate description of electronic structure, it can be computationally expensive for large systems or for exploring a vast conformational space. Molecular mechanics (MM) and molecular dynamics (MD) offer a more computationally efficient approach for studying the conformational flexibility of ligands like this compound.

MM methods use a classical force field to calculate the potential energy of a molecule as a function of its geometry. This allows for rapid exploration of the different possible conformations and the identification of low-energy structures. For this compound, MM would be particularly useful for studying the rotation around the P-C bonds and the flexibility of the 3-methyl-2-butenyl chain.

MD simulations, which use the same force fields as MM, can simulate the dynamic behavior of the molecule over time. This can provide insights into the conformational changes that the ligand undergoes in solution and how these dynamics might influence its coordination to a metal center. The combination of MM and MD can provide a comprehensive picture of the ligand's conformational preferences and flexibility, which are key determinants of its steric influence in a catalytic complex.

Advanced Spectroscopic and Analytical Characterization Techniques in Research on Di Tert Butyl 3 Methyl 2 Butenyl Phosphine

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR for Ligand and Complexes, ¹H and ¹³C NMR for Structural Elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of Di-tert-butyl(3-methyl-2-butenyl)phosphine and its derivatives. Specific NMR techniques, including ³¹P, ¹H, and ¹³C NMR, provide detailed information about the ligand's connectivity, the chemical environment of its constituent atoms, and the electronic effects upon coordination to a metal center.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly powerful for studying phosphine (B1218219) ligands. The ³¹P nucleus is 100% abundant and has a spin of ½, resulting in sharp signals over a wide chemical shift range. The chemical shift (δ) of the phosphorus atom is highly sensitive to its electronic environment. For the free this compound ligand, the ³¹P chemical shift reflects the electron-donating character of the two tert-butyl groups and the prenyl group. Upon coordination to a metal, such as in the known complex Bis(this compound)dichloro palladium rsc.orgresearchgate.netresearchgate.net, a significant downfield shift (Δδ), known as the coordination shift, is observed. This shift provides direct evidence of complex formation and offers insight into the nature of the metal-phosphorus bond.

¹H and ¹³C NMR Spectroscopy: Proton and Carbon-13 NMR are used for the complete structural elucidation of the ligand. These techniques confirm the presence of the distinct alkyl groups: the two equivalent tert-butyl groups and the 3-methyl-2-butenyl (B1208987) (prenyl) group. In ¹H NMR, the tert-butyl protons typically appear as a sharp doublet (due to coupling with the ³¹P nucleus) in a specific upfield region. The protons of the prenyl group exhibit characteristic chemical shifts and coupling patterns that confirm the double bond's position and stereochemistry. In research where this ligand's palladium complex was used, ¹H NMR served as a primary method for determining reaction yields, underscoring its utility in monitoring chemical transformations. rsc.orgresearchgate.netresearchgate.net

The following tables outline the predicted NMR data for the free ligand based on its structure and known values for similar functional groups.

Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0 ppm)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
(CH₃)₃C-P~1.15Doublet (d)³JPH ≈ 12-1418H
P-CH₂-~2.40Doublet (d)²JPH ≈ 8-102H
-CH=C~5.20Triplet of Doublets (td)³JHH ≈ 7, ⁴JPH ≈ 3-41H
=C(CH₃)₂~1.70 and ~1.65Singlets (s)N/A6H (3H + 3H)

Predicted ³¹P{¹H} NMR Data for this compound Proton-decoupled, Reference: 85% H₃PO₄ (0 ppm)

Compound TypePredicted Chemical Shift (δ, ppm)Multiplicity
Free Ligand~25-30Singlet
Palladium(II) Complex~50-60Singlet

X-ray Crystallography for Definitive Structural Characterization of Metal Complexes

A single-crystal X-ray diffraction analysis of a complex like Bis(this compound)dichloro palladium would reveal:

Coordination Geometry: Confirmation of the geometry around the metal center (e.g., square planar for a Pd(II) complex).

Bond Parameters: The exact length of the Palladium-Phosphorus (Pd-P) and Palladium-Chlorine (Pd-Cl) bonds. The Pd-P bond length is an indicator of the strength of the metal-ligand interaction.

Steric Properties: The arrangement of the bulky tert-butyl and prenyl groups in the solid state. This allows for the calculation of empirical steric parameters like the Tolman cone angle, a quantitative measure of the steric bulk of the phosphine ligand, which is crucial for predicting its influence on the stability and reactivity of the catalytic species.

Mass Spectrometry Techniques for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to identify products and potential intermediates in reactions where it is used. A manufacturer of this ligand lists GC-MS (Gas Chromatography-Mass Spectrometry) as a quality control analysis method, confirming its use in identity verification. hokkochem.co.jp

For the free ligand (MW = 214.32 g/mol ) hokkochem.co.jp, high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its elemental composition (C₁₃H₂₇P). The fragmentation pattern observed in the mass spectrum under electron ionization (EI) would show characteristic losses of fragments corresponding to its structural motifs.

Predicted Major Fragments in EI-MS for this compound

m/z ValueProposed Fragment IdentityFormula of Lost Neutral
214[M]⁺ (Molecular Ion)-
157[M - C₄H₉]⁺C₄H₉• (tert-butyl radical)
145[M - C₅H₉]⁺C₅H₉• (prenyl radical)
69[C₅H₉]⁺ (Prenyl Cation)-
57[C₄H₉]⁺ (tert-Butyl Cation)-

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Characterization of Complexes

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of metal complexes containing the this compound ligand. CV measures the potential at which a species is oxidized or reduced, providing quantitative information about the electronic influence of the ligand on the metal center.

By studying a complex such as a Pd(II) or Ni(II) species, CV can determine the M(II)/M(I) or M(II)/M(III) redox potentials. The electron-donating nature of the this compound ligand, stemming from its alkyl groups, increases the electron density at the metal center. This makes the metal more difficult to reduce and easier to oxidize compared to complexes with less donating phosphines. This "ligand-tuning" of redox potential is critical in catalytic cycles that involve changes in the metal's oxidation state, such as in cross-coupling reactions. Comparing the CV data of its complexes to those of other phosphines allows for the quantitative ranking of its electron-donating ability.

In Situ Spectroscopic Techniques for Monitoring Catalytic Processes

In situ spectroscopy involves monitoring a chemical reaction as it happens, without the need to isolate intermediates. These techniques are invaluable for mechanistic studies in catalysis. For reactions utilizing this compound, in situ ³¹P NMR spectroscopy is exceptionally useful.

By running a catalytic reaction directly in an NMR tube, researchers can track the disappearance of the starting phosphine complex and the appearance of new phosphorus-containing species. This can reveal:

The formation of the active catalytic species.

The catalyst's resting state—the most stable and abundant species in the catalytic cycle.

The presence of short-lived intermediates that may be key to the reaction mechanism.

The rate of catalyst decomposition or the formation of off-cycle species.

This real-time mechanistic insight is crucial for optimizing reaction conditions (temperature, substrate-to-catalyst ratio) and for the rational design of more efficient catalysts based on the observed behavior of the ligand in the catalytic system.

Q & A

How can Di-tert-butyl(3-methyl-2-butenyl)phosphine be synthesized, and what analytical methods are critical for confirming its purity and structure?

Level: Basic
Methodological Answer:
Synthesis typically involves palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation. For example, similar phosphine ligands are synthesized using protected hydrazine derivatives and chelating phosphine precursors, as seen in palladium-catalyzed aminations . Post-synthesis, characterization requires:

  • NMR Spectroscopy : 31^{31}P NMR to confirm phosphorus environment (e.g., chemical shifts between δ +10 to +30 ppm for tertiary phosphines).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C13_{13}H27_{27}P, MW 202.33 g/mol) .
  • Elemental Analysis : To validate stoichiometry and purity (>98% as per commercial standards) .

What experimental precautions are essential for handling this compound in air-sensitive reactions?

Level: Basic
Methodological Answer:
Due to its sensitivity to oxygen and moisture:

  • Storage : Use airtight containers under inert gas (argon/nitrogen) at –20°C to prevent degradation .
  • Handling : Employ Schlenk lines or gloveboxes for transferring reagents.
  • Safety Protocols : Wear PPE (gloves, masks) and ensure proper ventilation to avoid inhalation/contact .
  • Quenching : Dispose of residues with stabilized oxidizing agents (e.g., hydrogen peroxide) to neutralize reactive intermediates .

How do steric effects of the tert-butyl groups influence enantioselectivity in transition-metal-catalyzed cycloadditions?

Level: Advanced
Methodological Answer:
The tert-butyl groups create a bulky environment that restricts access to the metal center, enhancing enantioselectivity by favoring specific transition states. For instance:

  • In rhodium-catalyzed [2+2+1] cycloadditions, bulky phosphine ligands like (R)-BINAP achieve >99% enantiomeric excess (ee) by sterically shielding one face of the metal complex .
  • Comparative studies show smaller ligands (e.g., tricyclohexylphosphine) reduce steric hindrance, leading to lower ee values (e.g., 70–85%) .
    Table 1 : Ligand Steric Effects on Enantioselectivity
LigandSteric Volume (ų)Enantiomeric Excess (ee)
Di-tert-butylphosphine180–20094–99%
Tricyclohexylphosphine120–14070–85%
Data adapted from .

How can researchers resolve contradictory regioselectivity outcomes in C–H activation using bulky phosphine ligands?

Level: Advanced
Methodological Answer:
Conflicting results often arise from ligand-metal coordination dynamics. Strategies include:

  • Ligand Screening : Test structurally analogous ligands (e.g., di-tert-butyl vs. triisopropyl variants) to identify optimal steric/electronic profiles .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) can stabilize transition states, improving regioselectivity ratios (e.g., 13:1 for benzylic vs. aryl sites) .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (80–100°C) shift toward thermodynamic pathways .

What advanced spectroscopic and computational methods validate phosphine ligand coordination in complex reaction mixtures?

Level: Advanced
Methodological Answer:

  • X-ray Crystallography : Resolves ligand-metal coordination geometry (e.g., bond lengths/angles in gold(I) complexes) .
  • DFT Calculations : Predict preferred binding modes and electronic effects (e.g., HOMO/LUMO interactions) .
  • In Situ IR/Raman Spectroscopy : Monitors ligand displacement or oxidation in real time .
    Case Study : False phosphine signals in Venus atmospheric data highlight the need for multi-method validation (e.g., ALMA array data combined with noise-reduction algorithms) .

How do oxidation pathways of this compound impact its stability in catalytic cycles?

Level: Advanced
Methodological Answer:

  • Oxidation Products : Tertiary phosphines oxidize to phosphine oxides, detectable via 31^{31}P NMR (δ +20 to +40 ppm) .
  • Stabilization Strategies : Add antioxidants (e.g., TEMPO) or use low-oxygen reaction conditions to extend catalyst lifetime .
  • Catalytic Turnover : Monitor phosphine:metal ratios (e.g., 1:1 vs. 2:1) via ICP-MS to optimize catalytic efficiency .

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